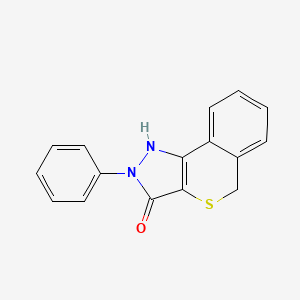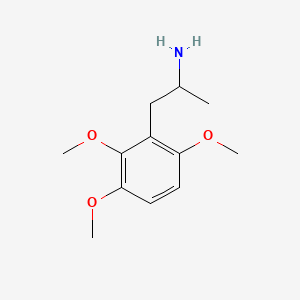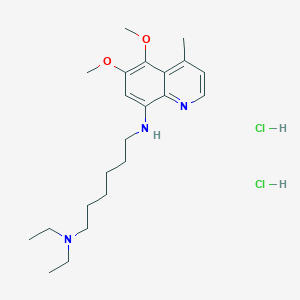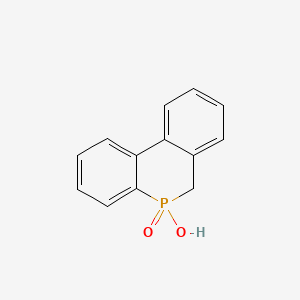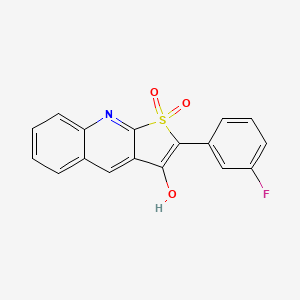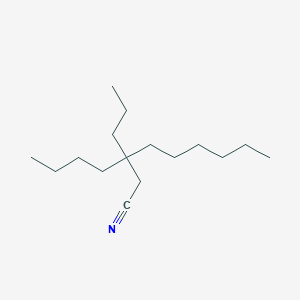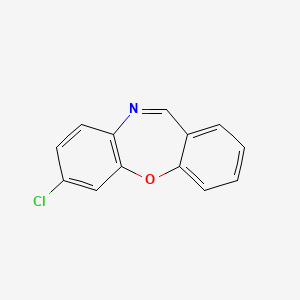
1H-Pyrrole-3-methanamine, 2-methyl-N,1,5-triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-3-methanamine, 2-methyl-N,1,5-triphenyl- is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This particular compound is characterized by its complex structure, which includes a methanamine group, a methyl group, and three phenyl groups attached to the pyrrole ring. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-methanamine, 2-methyl-N,1,5-triphenyl- can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which utilizes 2,5-dimethoxytetrahydrofuran and primary amines in the presence of a catalytic amount of iron (III) chloride. This method allows for the formation of N-substituted pyrroles under mild reaction conditions .
Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring. This procedure is highly tolerant of various functional groups and provides good yields .
Industrial Production Methods
Industrial production of 1H-Pyrrole-3-methanamine, 2-methyl-N,1,5-triphenyl- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrole-3-methanamine, 2-methyl-N,1,5-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.
Applications De Recherche Scientifique
1H-Pyrrole-3-methanamine, 2-methyl-N,1,5-triphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-3-methanamine, 2-methyl-N,1,5-triphenyl- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-pyrrole-3-methanamine: This compound has a similar structure but lacks the phenyl groups, resulting in different chemical properties and reactivity.
5-Phenyl-1H-pyrrole-3-carbaldehyde: This compound contains a phenyl group and an aldehyde group, making it structurally similar but functionally different.
Uniqueness
1H-Pyrrole-3-methanamine, 2-methyl-N,1,5-triphenyl- is unique due to the presence of multiple phenyl groups, which enhance its stability and reactivity. These substituents also provide opportunities for further functionalization, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
146204-79-7 |
|---|---|
Formule moléculaire |
C24H22N2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
N-[(2-methyl-1,5-diphenylpyrrol-3-yl)methyl]aniline |
InChI |
InChI=1S/C24H22N2/c1-19-21(18-25-22-13-7-3-8-14-22)17-24(20-11-5-2-6-12-20)26(19)23-15-9-4-10-16-23/h2-17,25H,18H2,1H3 |
Clé InChI |
GPYQUJMPXOYJMV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)CNC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[(2-Phenoxyphenyl)imino]diethanol](/img/structure/B12803180.png)
